3-Ethynyl-N,N-dimethylaniline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
52324-05-7 |
|---|---|
Molecular Formula |
C10H11N |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
3-ethynyl-N,N-dimethylaniline |
InChI |
InChI=1S/C10H11N/c1-4-9-6-5-7-10(8-9)11(2)3/h1,5-8H,2-3H3 |
InChI Key |
BLWILLBYFSRYOM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C#C |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethynyl N,n Dimethylaniline and Its Precursors
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed reactions are central to the formation of the ethynyl (B1212043) group on the aniline (B41778) core. These methods offer high efficiency and functional group tolerance for creating sp-sp² carbon-carbon bonds.
Sonogashira Coupling: Optimized Reaction Conditions and Substrate Scope
The Sonogashira coupling is a versatile and widely used method for the synthesis of arylalkynes. libretexts.org This reaction involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The synthesis of 3-Ethynyl-N,N-dimethylaniline via this method would typically start from a 3-halo-N,N-dimethylaniline (e.g., 3-iodo- or 3-bromo-N,N-dimethylaniline) and a protected or terminal alkyne like trimethylsilylacetylene (TMSA).
The reaction conditions are generally mild, though they often require an inert atmosphere to prevent side reactions. organic-chemistry.org A typical catalytic system consists of a palladium(0) source, such as dichlorobis(triphenylphosphine)palladium(II) or tetrakis(triphenylphosphine)palladium(0), and a copper(I) salt, most commonly copper(I) iodide (CuI). libretexts.orgntu.edu.tw An amine, such as triethylamine (TEA) or diisopropylamine (DIPA), serves as both the base and, in some cases, the solvent. ntu.edu.twnih.gov The reaction generally proceeds with high yields, particularly when using aryl iodides as substrates due to their higher reactivity. ntu.edu.tw
| Aryl Halide Substrate | Alkyne Partner | Palladium Catalyst | Copper Co-catalyst | Base/Solvent | Typical Yield |
|---|---|---|---|---|---|
| 4-iodo-N,N-dimethylaniline | Trimethylsilylacetylene (TMSA) | Pd(PPh₃)₂Cl₂ (1 mol%) | CuI (1 mol%) | Triethylamine (TEA) | Quantitative ntu.edu.tw |
| Aryl Bromides | Terminal Alkynes | Pd(CF₃COO)₂ / PPh₃ | CuI | DMF / Et₃N | 72% - 96% scirp.org |
| Iodo-substituted triarylamine | Aryl Acetylenes | Pd(PPh₃)₂Cl₂ / nano CuI | - | Triethylamine (ultrasound) | Good to excellent nih.gov |
Ligand Effects in Catalytic Systems for Ethynylation Reactions
The choice of ligand coordinated to the palladium center is crucial for the success and efficiency of ethynylation reactions. Ligands can significantly influence the catalyst's stability, reactivity, and selectivity. rsc.org In Sonogashira couplings, phosphine ligands are most common, with triphenylphosphine (PPh₃) being a standard choice. libretexts.orgscirp.org
However, the development of more sophisticated ligands has expanded the scope and robustness of the reaction. Bulky and electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos), can enhance the rate of reductive elimination (the final product-forming step) and stabilize the catalytic species, allowing for the use of less reactive aryl chlorides or triflates as substrates. rsc.orgorganic-chemistry.org N-Heterocyclic carbenes (NHCs) have also emerged as effective alternatives to phosphine ligands, offering high stability and activity, sometimes at very low catalyst loadings. libretexts.org The design of ligands that can facilitate the reaction under copper-free conditions is also an important area of research, aiming to reduce costs and potential product contamination. libretexts.org The properties of these ligands can be fine-tuned to control chemoselectivity in molecules with multiple reactive sites. rsc.org
Comparison with Alternative Palladium-Mediated Processes
While the Sonogashira coupling is the most direct method for introducing an ethynyl group, other palladium-catalyzed reactions are noteworthy. The development of copper-free Sonogashira reactions represents a significant alternative. These systems often require specialized ligands and bases, such as cesium carbonate, to facilitate the catalytic cycle without the copper co-catalyst, thereby avoiding the formation of alkyne homocoupling byproducts (Glaser coupling). libretexts.org
Other palladium-catalyzed cross-coupling reactions like the Stille, Suzuki, and Heck reactions are fundamental in organic synthesis but are less direct for preparing terminal alkynes. For instance, a Stille coupling could be used to couple an organostannane reagent (e.g., tributyl(ethynyl)stannane) with 3-halo-N,N-dimethylaniline. Similarly, a Suzuki reaction might employ an alkynylboron reagent. However, these methods often require the synthesis of organometallic reagents that can be sensitive to moisture and air, adding extra steps to the synthetic sequence compared to the direct use of a terminal alkyne in the Sonogashira reaction.
Alkylation Approaches for N,N-Dimethylaniline Functionalization
An alternative synthetic route involves preparing an ethynylated aniline precursor, such as 3-ethynylaniline, and subsequently performing N-alkylation to install the two methyl groups. chemicalbook.comsigmaaldrich.com
Methylation of Ethynylaniline Precursors
The methylation of a primary arylamine like 3-ethynylaniline to its tertiary N,N-dimethyl derivative can be achieved through several methods. One common laboratory-scale method involves reaction with an excess of a methylating agent like iodomethane (methyl iodide) in the presence of a base such as potassium carbonate. wikipedia.org However, this method can sometimes lead to the formation of a quaternary ammonium (B1175870) salt as a byproduct. wikipedia.orgspbu.ru
A more efficient and selective method is reductive amination (or reductive methylation). spbu.ru This process typically involves treating the primary amine (3-ethynylaniline) with an excess of formaldehyde (which can be used as an aqueous solution, formalin) to form an intermediate imine or aminal, which is then reduced in situ. Sodium cyanoborohydride (NaBH₃CN) is a classic reducing agent for this transformation, as it is mild enough not to reduce the formaldehyde but will readily reduce the protonated imine intermediate. spbu.ru This one-pot procedure often provides high yields of the desired N,N-dimethylated product. spbu.ru
| Amine Substrate | Methylating Agent | Reducing Agent / Base | Solvent System | Key Feature |
|---|---|---|---|---|
| 2-Iodoanilines | Formalin (CH₂O) | Sodium Cyanoborohydride (NaBH₃CN) | MeCN–AcOH | High yield and selectivity for N,N-dimethylation spbu.ru |
| Aniline | Iodomethane (CH₃I) | - | - | Classic method, risk of quaternization wikipedia.org |
| Aniline | Methanol (CH₃OH) | Acid Catalyst (e.g., H₂SO₄) | - | Industrial process, requires high pressure/temperature wikipedia.orgalfa-chemistry.com |
| Nitrobenzene | Methanol (CH₃OH) | Raney-Ni® Catalyst | Methanol | One-pot synthesis from nitro precursor rsc.org |
Alternative Alkylating Agents and Base Systems
Beyond iodomethane, other alkylating agents such as dimethyl sulfate can be used, although it is highly toxic. wikipedia.org Industrially, the N,N-dimethylation of aniline is most commonly achieved by reacting aniline with methanol in the presence of an acid catalyst like sulfuric acid at high temperatures and pressures. wikipedia.orgalfa-chemistry.comchemicalbook.com This process is cost-effective for large-scale production. alfa-chemistry.com Another industrial approach is a gas-phase reaction where a mixture of aniline and methanol vapor is passed over a catalyst, such as spherical alumina, which can offer high conversion rates and product purity. alfa-chemistry.com
Recently, methods using methanol as a C1 source for N-methylation catalyzed by transition metals like Ruthenium have been developed. nih.gov These "borrowing hydrogen" reactions are atom-economical and environmentally friendly, as the only byproduct is water. nih.gov For laboratory synthesis, the choice of base is critical. In reactions with alkyl halides, inorganic bases like potassium carbonate (K₂CO₃) or stronger organic bases may be employed to neutralize the acid generated during the reaction. spbu.ru The selection of the base and solvent system can significantly impact the reaction's efficiency and prevent undesirable side reactions.
Deprotection Strategies for Silylated Ethynyl Intermediates
Terminal alkynes are frequently masked with a trialkylsilyl group, most commonly the trimethylsilyl (TMS) group, during multi-step organic syntheses to protect the acidic acetylenic proton. chemicalbook.comthieme-connect.com The silyl group's stability under various reaction conditions, such as carbon-carbon bond formation, makes it an effective protecting group. ccspublishing.org.cn However, its efficient and selective removal is crucial to furnishing the final ethynyl compound.
Several methodologies have been developed for the cleavage of the C-Si bond in trimethylsilyl (TMS)-protected alkynes. These methods can be broadly categorized into fluoride-based, base-mediated, and metal-catalyzed reactions.
Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) is a widely used reagent for cleaving silicon-carbon bonds. thieme-connect.com The fluoride ion's high affinity for silicon drives the reaction. These reactions are typically performed in organic solvents like tetrahydrofuran (THF). ccspublishing.org.cnresearchgate.net
Base-Mediated Deprotection: A simple and mild method involves the use of potassium carbonate (K₂CO₃) in methanol (MeOH). chemspider.comnih.gov This approach is often carried out at room temperature and is effective for many substrates. chemspider.com
Metal-Mediated Deprotection: Silver salts, such as silver nitrate (AgNO₃) and silver fluoride (AgF), have been shown to be effective catalysts for the deprotection of TMS-alkynes under mild, semi-aqueous, or alcoholic conditions. thieme-connect.comresearchgate.net These methods can offer high chemoselectivity, leaving other functional groups, including other silyl ethers, unaffected. researchgate.net An alternative mild procedure utilizes a combination of sodium ascorbate and copper sulphate in an ethanol and water system, which can provide excellent yields in a short amount of time. researchgate.net
For instance, the deprotection of bulky (trialkylsilyl)acetylenes using silver fluoride followed by hydrolysis with a mild acid can produce terminal acetylenes in good to excellent yields while tolerating various functional groups. thieme-connect.com The method employing sodium ascorbate and copper sulphate has been reported to give yields of up to 98% in as little as 10-15 minutes for certain substrates. researchgate.net Base-mediated deprotection with potassium carbonate in methanol is also a robust method that has been successfully applied to various substrates. chemspider.com
Below is a table summarizing various chemical deprotection strategies for TMS-protected alkynes.
| Reagent(s) | Solvent(s) | Typical Conditions | Reported Yields | Reference |
| K₂CO₃ | Methanol | Room Temperature, 2 hrs | Good | chemspider.com |
| AgNO₃ or AgOTf | Methanol/Water/Dichloromethane | Ambient Temperature | Selective, Good | researchgate.net |
| AgF, then 1M HCl | Methanol or Acetonitrile | Room Temperature, 3 hrs | Good to Excellent (81%+) | thieme-connect.comredalyc.org |
| CuSO₄, Sodium Ascorbate | Ethanol/Water | Room Temperature, 10-15 min | Up to 98% | researchgate.net |
| Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | -20 °C to 40 °C | Up to 98% | ccspublishing.org.cnresearchgate.net |
Green Chemistry Considerations in this compound Synthesis
Modern chemical synthesis places increasing emphasis on sustainability. The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency.
The synthesis of aryl alkynes, often achieved through Sonogashira coupling, has traditionally been performed in solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and toluene. acs.org However, these solvents are associated with health and environmental concerns, with DMF being classified as a substance of very high concern (SVHC). acs.org
Research has focused on replacing these traditional solvents with greener alternatives. sigmaaldrich.com
Water: As a solvent, water is non-toxic, non-flammable, abundant, and inexpensive, making it a highly desirable green solvent. jetir.orgresearchgate.net Reactions like the Sonogashira coupling can be performed in aqueous systems, often using phase-transfer catalysts or water-soluble ligands. researchgate.netnih.gov
Bio-based Solvents: Solvents derived from renewable feedstocks offer a more sustainable option. sigmaaldrich.com Examples include N-hydroxyethylpyrrolidone (HEP), which has shown excellent performance in Sonogashira reactions, especially when mixed with water. acs.orgnih.gov Other bio-based solvents investigated include γ-valerolactone and Cyrene. acs.org
| Traditional Solvent | Green Alternative(s) | Key Advantages of Alternative |
| N,N-Dimethylformamide (DMF) | N-Hydroxyethylpyrrolidone (HEP), Water | Lower toxicity, renewable source (HEP), environmentally benign (Water) |
| Toluene | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable sources, lower toxicity |
| Dichloromethane (DCM) | Ethyl Acetate, Bio-based alternatives | Lower environmental persistence, renewable options available |
| Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Higher boiling point, forms less explosive peroxides |
The Sonogashira coupling reaction, a key method for forming the aryl-alkyne bond, typically relies on a palladium catalyst and a copper co-catalyst. researchgate.net These metals are often expensive and can be toxic, making their recovery and reuse a critical aspect of a green and economically viable process. mdpi.com
Several strategies have been developed to facilitate catalyst recycling:
Heterogeneous Catalysis: Using a catalyst in a different phase (typically solid) from the reactants (liquid) allows for easy separation by filtration. Single-atom heterogeneous catalysts (SACs), where individual palladium atoms are anchored to a support like nitrogen-doped carbon, have demonstrated high stability and reusability over multiple reaction cycles. nih.govacs.org
Immobilization: Homogeneous catalysts can be immobilized on solid supports such as silica, polymers, or magnetic nanoparticles. mdpi.com This combines the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous ones. For example, a silica-anchored proline-copper(I) catalyst was shown to be recyclable up to five times with minimal loss of activity. mdpi.com
Biphasic Systems: By using two immiscible solvents (e.g., an organic solvent and water), the catalyst can be designed to be soluble in only one phase. researchgate.net For instance, using water-soluble sulfonated phosphine ligands can confine the palladium catalyst to the aqueous phase, which can be separated from the organic product phase and reused. nih.govbohrium.com
Scale-Up Considerations and Industrial Implications of Synthetic Routes
Transitioning a synthetic route from a laboratory scale to industrial production introduces a new set of challenges related to safety, cost, efficiency, and regulatory compliance.
The industrial production of the precursor, N,N-dimethylaniline, is a well-established process involving the alkylation of aniline with methanol, either in a high-pressure liquid phase or a gas-phase catalytic process. alfa-chemistry.comchemicalbook.com The subsequent conversion to this compound via a Sonogashira coupling requires careful process development.
Key scale-up considerations include:
Process Mass Intensity (PMI): This metric quantifies the total mass of materials (solvents, reagents, process water) used to produce a kilogram of the final product. A major goal in industrial scale-up is to minimize PMI. This can be achieved by reducing solvent volumes (i.e., running reactions at higher concentrations) and using catalytic rather than stoichiometric reagents. nih.govacs.org
Catalyst Cost and Removal: The cost of palladium is a significant factor in the economic viability of the process. Minimizing catalyst loading and implementing efficient recycling protocols are essential. Furthermore, residual palladium and copper in the final active pharmaceutical ingredient (API) are strictly regulated, necessitating robust purification methods like treatment with metal scavengers or activated carbon. silicycle.com
Safety and Handling: The use of gaseous reagents like propyne or acetylene requires specialized equipment and safety protocols to handle high pressures, which can be avoided by using liquid-protected acetylene derivatives like trimethylsilylacetylene. chemicalbook.comorganic-chemistry.org The thermal stability of the reaction mixture must also be assessed to prevent runaway reactions.
Sustainability: The principles of green chemistry are not only environmentally responsible but also often lead to more efficient and cost-effective industrial processes. The use of sustainable solvents and recyclable catalysts, as discussed previously, can significantly reduce waste and operational costs. researchgate.net
The industrial implication is that a successful synthesis of this compound requires a holistic approach that balances chemical efficiency with economic feasibility, environmental impact, and process safety. The adoption of modern technologies like heterogeneous single-atom catalysts and green solvent systems is crucial for developing a sustainable and competitive manufacturing process. nih.gov
Based on a comprehensive search of available scientific literature, there is insufficient specific data regarding the reactivity and derivatization pathways of the chemical compound This compound to generate the detailed article as requested.
The provided outline requires specific research findings, reaction examples, and data tables for Sonogashira couplings, polyyne and oligo(arylene-ethynylene) synthesis, Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), and other 1,3-dipolar cycloadditions involving this specific meta-isomer.
The available literature extensively covers the reactivity of the related para-isomer, 4-Ethynyl-N,N-dimethylaniline , in these reaction types. However, to maintain scientific accuracy and strictly adhere to the user's explicit instructions to focus solely on this compound, this information cannot be substituted. Generating content without specific data would lead to speculation and scientific inaccuracy, which contravenes the core requirements of the request.
Therefore, it is not possible to provide a thorough and scientifically accurate article that fulfills the detailed outline for this compound at this time.
Reactivity and Derivatization Pathways of 3 Ethynyl N,n Dimethylaniline
Reactions Involving the Aromatic Ring and Dimethylamino Group
The aniline (B41778) core of 3-Ethynyl-N,N-dimethylaniline is highly activated towards electrophilic attack due to the strong electron-donating nature of the dimethylamino group.
The dimethylamino group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. masterorganicchemistry.comnih.govlibretexts.org This directing effect is a consequence of the ability of the nitrogen lone pair to stabilize the arenium ion intermediate through resonance. Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions.
A notable example of an electrophilic substitution reaction for highly activated aromatic compounds like N,N-dimethylaniline is the Vilsmeier-Haack reaction . wikipedia.orgijpcbs.com This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring. wikipedia.orgijpcbs.com For this compound, formylation would be expected to occur at the positions ortho or para to the dimethylamino group.
| Reaction | Reagents | Expected Major Products |
|---|---|---|
| Halogenation | X2 (X = Cl, Br) | Ortho- and para-halo derivatives |
| Nitration | HNO3, H2SO4 | Ortho- and para-nitro derivatives |
| Vilsmeier-Haack Formylation | POCl3, DMF | Ortho- and para-formyl derivatives |
The N,N-dimethylanilino group is a potent electron donor, making this compound an excellent building block for the synthesis of push-pull chromophores. In these systems, the electron-donating group is connected to an electron-accepting group through a π-conjugated spacer. The ethynyl (B1212043) group can serve as part of this spacer, extending the conjugation and facilitating intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation.
The efficiency of ICT is influenced by the strength of the donor and acceptor groups, the length and nature of the π-bridge, and the polarity of the solvent. The significant charge redistribution in the excited state of these molecules often leads to interesting photophysical properties, such as large Stokes shifts and solvatochromism, where the absorption and emission maxima are dependent on the solvent polarity.
The lone pair of electrons on the nitrogen atom of the dimethylamino group allows it to act as a nucleophile and react with alkylating agents, such as alkyl halides, in a process known as quaternization or the Menshutkin reaction. This reaction results in the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom bears a positive charge. The quaternization of the tertiary amine in this compound would introduce a permanent positive charge into the molecule, which could significantly alter its electronic properties and solubility.
Coordination Chemistry and Organometallic Complexation
This compound possesses multiple sites for coordination to metal centers, making it a versatile ligand in organometallic chemistry. wikipedia.org The ethynyl group can form π-alkyne complexes with transition metals or, upon deprotonation, act as an acetylide ligand to form stable metal-carbon σ-bonds. Gold(I) alkynyl complexes, for instance, have been synthesized from ethynylanilines. acs.org The nitrogen atom of the dimethylamino group can also coordinate to metal centers, allowing the molecule to act as a bidentate or bridging ligand. The aromatic ring can also participate in π-coordination with certain transition metals. This versatility in coordination modes makes this compound a candidate for the construction of polynuclear organometallic clusters and coordination polymers with interesting electronic and photophysical properties. rsc.org
Ligand Properties of this compound in Metal Complexes
This compound possesses distinct structural features that confer upon it the potential to act as a versatile ligand in coordination chemistry. The molecule contains two primary sites for potential coordination with metal centers: the lone pair of electrons on the nitrogen atom of the tertiary amine (N,N-dimethylamino group) and the π-electron system of the carbon-carbon triple bond (ethynyl group).
The dimethylamino group functions as a classic Lewis base, capable of donating its electron lone pair to a Lewis acidic metal center to form a coordinate covalent bond. This interaction would allow this compound to act as a monodentate N-donor ligand, similar to other tertiary amines like triethylamine or N,N-dimethylaniline itself. The steric bulk of the two methyl groups on the nitrogen is minimal, allowing for relatively unhindered access to the metal center.
The ethynyl group offers additional modes of coordination. The π-bonds of the alkyne can interact with d-orbitals of transition metals, allowing the molecule to function as a π-ligand. Furthermore, upon deprotonation of the terminal alkyne hydrogen, the molecule can be converted into an acetylide anion. This anionic ligand can then form strong σ-bonds with metal centers, a common reactivity pathway for terminal alkynes in organometallic chemistry. This acetylide form can act as a bridging ligand, linking two or more metal centers, or as a terminal ligand. The presence of both the N-donor and the ethynyl group opens the possibility for the molecule to act as a bidentate or bridging ligand, potentially forming chelate rings or polymeric coordination networks.
The electronic properties of the ligand are influenced by the N,N-dimethylamino group at the meta-position of the phenyl ring. As an electron-donating group, it increases the electron density on the aromatic ring, which can subtly influence the properties of the ethynyl group and its coordination to a metal.
Synthesis and Characterization of Transition Metal Complexes (e.g., Cu, Ru)
The synthesis and characterization of transition metal complexes specifically incorporating this compound as a ligand are not extensively documented in the scientific literature. While the coordination chemistry of related molecules, such as the para-substituted isomer (4-Ethynyl-N,N-dimethylaniline), has been explored, detailed reports focusing on the 3-ethynyl isomer are limited.
Similarly, the synthesis of ruthenium complexes with this specific ligand is not well-established in the literature. Ruthenium complexes are often prepared by ligand substitution reactions, starting from common precursors like RuCl₂(PPh₃)₃. Novel ruthenium complexes bearing various nitrogen-based ligands are frequently synthesized and characterized for their catalytic activities. While this compound has the requisite functional groups to coordinate with ruthenium, specific synthetic procedures and the characterization of such complexes have not been reported in detail.
Due to the lack of specific research findings on the synthesis and characterization of copper or ruthenium complexes with this compound, a data table of their properties cannot be provided.
Porphyrin and Phthalocyanine Conjugates Incorporating Ethynyl-N,N-dimethylaniline
The incorporation of ethynyl-aniline derivatives into larger macrocyclic structures like porphyrins and phthalocyanines is a known strategy for developing functional materials with specific electronic and photophysical properties. These derivatives are often attached to the macrocycle periphery via metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling.
While N,N-dimethylaniline moieties have been attached to porphyrins to create "push-pull" systems for applications in nonlinear optics, these syntheses typically utilize the para-substituted isomer to maximize electronic conjugation through the porphyrin core. mdpi.com
Specific, stable examples of porphyrin or phthalocyanine conjugates that incorporate the this compound unit are not widely reported. However, the use of a related "3-ethynylaniline" motif as a reactive component in the synthesis of phthalocyanines has been noted. In one study, during the macrocyclization process to form the final phthalocyanine product, the 3-ethynylaniline motif from a more complex precursor was lost. mdpi.com This finding, while not resulting in the incorporation of the ligand into the final structure, indicates its potential utility as a reactive intermediate in the complex, multi-step syntheses of functionalized phthalocyanine systems. mdpi.com
The table below summarizes the outcome of a synthesis involving a 3-ethynylaniline derivative.
| Precursor Moiety | Macrocycle Target | Synthetic Step | Outcome for the Moiety | Reference |
|---|---|---|---|---|
| 3-Ethynylaniline | Phthalocyanine | Macrocyclization | Lost during the reaction | mdpi.com |
Despite a comprehensive search for experimental spectroscopic data for the chemical compound "this compound," no specific ¹H NMR, ¹³C NMR, advanced NMR (COSY, HSQC, HMBC), Infrared (IR), Raman, or UV-Vis and Fluorescence spectroscopy data could be located in the public domain.
General information regarding the compound's chemical formula (C₁₀H₁₁N), IUPAC name (this compound), and molecular weight (145.20 g/mol ) is available through chemical databases. However, detailed experimental spectra and associated research findings necessary to construct the requested article are not present in the searched scientific literature or databases.
Similarly, searches for spectroscopic information under its synonym, "3-(Dimethylamino)phenylacetylene," and by its CAS number (52324-05-7) did not yield the required experimental data. While spectroscopic data for the related parent compound, N,N-dimethylaniline, and its isomer, 4-ethynyl-N,N-dimethylaniline, are available, this information is outside the strict scope of the requested article, which is focused solely on the 3-ethynyl isomer.
Therefore, it is not possible to generate the requested scientific article with the specified detailed spectroscopic characterization and structural elucidation due to the apparent lack of publicly available experimental data for "this compound."
Advanced Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds. Various ionization methods can be employed to study molecules like 3-Ethynyl-N,N-dimethylaniline.
Electrospray ionization is a soft ionization technique that is well-suited for polar molecules. In positive ion mode ESI-MS, this compound would be expected to form a protonated molecule, [M+H]+. The high-resolution mass of this ion can be used to confirm the elemental composition of the molecule. The molecular weight of this compound is 145.20 g/mol , so the [M+H]+ ion would have an m/z of approximately 146.21.
MALDI-TOF is another soft ionization technique that is often used for the analysis of a wide range of organic molecules. In MALDI, the analyte is co-crystallized with a matrix that absorbs the laser energy, leading to the desorption and ionization of the analyte. For a small molecule like this compound, MALDI-TOF can provide a clear molecular ion peak, typically [M+H]+ or [M+Na]+, with minimal fragmentation.
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecular ion of this compound and its derivatives. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is obtained, which provides valuable structural information.
For the [M+H]+ ion of this compound, common fragmentation pathways would likely involve the loss of small neutral molecules or radicals from the dimethylamino and ethynyl (B1212043) groups. For instance, the loss of a methyl radical (•CH3) from the dimethylamino group is a common fragmentation pathway for N,N-dimethylaniline derivatives. Another possible fragmentation could involve the cleavage of the ethynyl group.
| Parent Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| 146.21 ([M+H]+) | 131.19 | CH3 | [M+H-CH3]+ |
| 146.21 ([M+H]+) | 121.18 | C2H | [M+H-C2H]+ |
| 146.21 ([M+H]+) | 104.15 | C2H2 + CH3 | [M+H-C2H2-CH3]+ |
Note: The fragmentation pathways presented in this table are hypothetical and based on the general fragmentation patterns of related aromatic amines and ethynyl compounds. Experimental MS/MS data would be required for definitive analysis.
X-ray Crystallography for Solid-State Structure Determination
Comprehensive searches of available scientific literature and crystallographic databases have revealed a notable absence of published X-ray crystallography data for the specific compound this compound. While information regarding the synthesis, basic physical properties, and safety of this compound is accessible, detailed experimental studies on its solid-state structure are not currently available.
Consequently, a detailed analysis of its crystal and molecular structure, intermolecular interactions, and solid-state phase transitions, as requested in the outline, cannot be provided at this time. The following subsections outline the types of information that would be discussed had the crystallographic data been available.
Crystal and Molecular Structure Analysis
A crystal structure determination by X-ray diffraction would provide precise measurements of the molecular geometry of this compound in the solid state. This analysis would include:
Bond Lengths and Angles: Accurate determination of the distances between atoms and the angles between chemical bonds.
Torsional Angles: Information about the conformation of the molecule, particularly the orientation of the dimethylamino and ethynyl groups with respect to the phenyl ring.
Planarity: Assessment of the planarity of the benzene (B151609) ring and the geometry of the substituent groups.
This data would be presented in a tabular format for clarity.
Interactive Data Table: Hypothetical Crystal and Molecular Structure Parameters
| Parameter | Value (Hypothetical) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.5 |
| b (Å) | 10.2 |
| c (Å) | 12.8 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 960.0 |
| Z | 4 |
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Analysis of the crystal packing would reveal the nature and geometry of intermolecular forces that stabilize the solid-state structure. Key interactions to be investigated would include:
Hydrogen Bonding: Although a classic hydrogen bond donor is absent, weak C-H···π or C-H···N interactions could be present.
π-π Stacking: The arrangement of the aromatic rings in the crystal lattice would be examined for evidence of π-π stacking interactions, including the distance and offset between adjacent rings.
Details of these interactions, such as distances and angles, would be compiled into a data table.
Interactive Data Table: Hypothetical Intermolecular Interaction Data
| Interaction Type | Donor-Acceptor | Distance (Å) (Hypothetical) | Angle (°) (Hypothetical) |
| C-H···π | C(ethynyl)-H···Cg(phenyl) | 2.8 | 150 |
| π-π Stacking | Phenyl···Phenyl | 3.5 (Centroid-Centroid) | N/A |
Analysis of Solid-State Phase Transitions
Were studies on the thermal behavior of crystalline this compound available, this section would detail any observed solid-state phase transitions. Such an analysis would typically involve techniques like differential scanning calorimetry (DSC) and variable-temperature X-ray diffraction to identify:
Transition Temperatures: The specific temperatures at which phase changes occur.
Enthalpies of Transition: The energy changes associated with these transitions.
Structural Changes: A comparison of the crystal structures before and after a phase transition to understand the molecular rearrangements involved.
This information is crucial for understanding the material's stability and physical properties under different temperature conditions.
Theoretical and Computational Studies of 3 Ethynyl N,n Dimethylaniline Systems
Density Functional Theory (DFT) Calculations
No specific studies reporting DFT calculations for the elucidation of the electronic structure, molecular orbital analysis, or conformational analysis of 3-Ethynyl-N,N-dimethylaniline were found in the available search results.
Electronic Structure Elucidation (HOMO-LUMO Energy Gaps)
Molecular Orbital Analysis and Charge Distribution
Detailed molecular orbital analysis and charge distribution studies specifically for this compound have not been reported in the searched scientific literature.
Conformational Analysis and Geometrical Optimizations
Specific conformational analyses and geometrical optimizations for this compound are not available in the public research domain.
Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties
No published research was identified that specifically employs TDDFT to investigate the excited state properties of this compound.
Prediction of Electronic Absorption and Emission Spectra
There are no reported predictions of the electronic absorption and emission spectra for this compound based on TDDFT calculations in the available literature.
Investigation of Intramolecular Charge Transfer (ICT) Phenomena
Investigations into intramolecular charge transfer phenomena specifically within this compound have not been documented in the accessible scientific reports.
Analysis of Twisted Intramolecular Charge-Transfer (TICT) States
Molecules containing both an electron-donating group and an electron-accepting group linked by a single bond can exhibit a phenomenon known as Twisted Intramolecular Charge Transfer (TICT). sigmaaldrich.com In the case of this compound, the N,N-dimethylaniline (DMA) moiety acts as a potent electron donor. Upon photoexcitation, the molecule is initially promoted to a Franck-Condon or locally excited (LE) state, which largely retains the planar geometry of the ground state. researchgate.net
However, in polar solvents, the molecule can undergo a conformational change in the excited state. This involves the twisting of the dimethylamino group around the C-N single bond. This intramolecular rotation leads to a decoupling of the π-systems of the donor (dimethylamino group) and the aromatic ring, facilitating a near-complete transfer of an electron. researchgate.netnih.gov This process results in the formation of a highly polar, charge-separated state known as the TICT state. sigmaaldrich.com
Computational studies on analogous N,N-dialkylaniline-substituted systems suggest that this relaxation from the LE state to a lower-energy TICT state is a key deactivation pathway. researchgate.net The stability of the TICT state is highly dependent on the polarity of the environment; polar solvents are required to stabilize the significant charge separation. researchgate.net This stabilization often leads to the observation of dual fluorescence: a higher-energy emission from the LE state and a distinct, red-shifted, and broad emission from the TICT state. sigmaaldrich.comresearchgate.net The transition from the TICT state back to the ground state has a very small transition dipole moment due to the orthogonal arrangement of the donor and acceptor π-orbitals. researchgate.net
| Characteristic | Locally Excited (LE) State | Twisted Intramolecular Charge-Transfer (TICT) State |
|---|---|---|
| Geometry | Largely planar | Twisted (orthogonal) geometry at the C-N bond |
| Electronic Character | Partial charge transfer | Full charge separation (highly polar) |
| Solvent Effect | Weakly sensitive to solvent polarity | Strongly stabilized by polar solvents |
| Fluorescence Emission | Higher energy, structured band | Lower energy, broad, structureless band |
Reaction Mechanism Predictions and Energy Barrier Calculations
While this compound is utilized as a reactant in various organic transformations, detailed computational studies focused on predicting the mechanisms and calculating the energy barriers for these reactions are not extensively documented in the reviewed literature. The compound is known to participate in several important classes of reactions, which represent fertile ground for future theoretical investigation.
For example, the terminal alkyne group makes it a suitable substrate for Sonogashira cross-coupling reactions, a widely used method for forming carbon-carbon bonds between terminal alkynes and aryl halides. researchgate.net Likewise, its electron-rich nature allows it to act as the donor component in [2+2] cycloaddition-retro-electrocyclization (CA-RE) reactions with strong acceptors like tetracyanoethylene. researchgate.net Furthermore, studies have shown its utility in electrooxidative para-selective C-H amination reactions, where the N,N-dimethylaniline ring is functionalized. nih.gov
Predicting the precise mechanisms of these reactions would involve quantum chemical calculations to map the potential energy surface. This includes locating the structures of transition states and intermediates and calculating the associated activation energy barriers. Such studies would provide invaluable insights into reaction kinetics, selectivity, and the role of catalysts, complementing experimental observations.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
The prediction of nuclear magnetic resonance (NMR) chemical shifts through computational methods has become a powerful tool for structure elucidation. Density functional theory (DFT) calculations, particularly using the gauge-including atomic orbital (GIAO) method, provide a robust framework for predicting NMR parameters. researchgate.net
For a molecule like this compound, this process begins with the optimization of its three-dimensional geometry, often using a functional like B3LYP with a basis set such as 6-31G*. Following geometry optimization, the NMR shielding tensors for each nucleus (¹H and ¹³C) are calculated. researchgate.net The isotropic shielding value, which is the average of the diagonal elements of the shielding tensor, is then used to determine the chemical shift. These calculated values are typically scaled empirically by comparing them to experimental data for known compounds to correct for systematic errors in the computational method. researchgate.net
The resulting predicted chemical shifts can help in assigning peaks in experimental spectra and confirming the molecular structure.
| Atom Type | Position | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |
|---|---|---|---|
| Ethynyl-H | -C≡CH | ~3.0 | - |
| N-Methyl | -N(CH3)2 | ~2.9 - 3.0 | ~40.5 |
| Aromatic-H | Ar-H | ~6.6 - 7.2 | - |
| Aromatic-C (ipso-N) | C-N(CH3)2 | - | ~150 |
| Aromatic-C (ipso-Alkyne) | C-C≡CH | - | ~123 |
| Aromatic-C | Other Ar-C | - | ~110 - 130 |
| Alkyne-C | -C≡CH | - | ~77 (C-H), ~83 (C-Ar) |
Note: The values in the table are representative estimations based on the structure and typical computational results for similar functional groups. Actual calculated values would vary based on the specific level of theory and basis set used.
Quantum Chemical Modeling of Photophysical Processes
Quantum chemical modeling is essential for understanding the complex photophysical processes that occur in molecules like this compound following the absorption of light. Time-dependent density functional theory (TDDFT) is a prominent computational method employed for this purpose, as it can accurately model excited-state properties. researchgate.net
Computational studies on closely related N,N-dimethylaniline-substituted chromophores have provided a detailed picture of the events following photoirradiation. researchgate.net Upon absorption of a photon, the system transitions to an initial excited state. TDDFT calculations can model this absorption by predicting the vertical excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands in an experimental spectrum.
Following initial excitation, the molecule relaxes on the excited-state potential energy surface. For systems capable of forming TICT states, quantum modeling can trace the relaxation pathway from the initial LE state to the lower-energy TICT state. researchgate.net These calculations reveal that for some DMA-substituted systems, the charge-transfer state is directly connected to the initial excited state, meaning no crossing of states is involved in the relaxation process. researchgate.net This modeling helps to rationalize photophysical observations such as dual fluorescence and the strong dependence of emission spectra on solvent polarity.
| Process | Description | Computational Method | Predicted Parameters |
|---|---|---|---|
| Absorption | Transition from the ground state (S0) to an excited state (Sn). | TDDFT | Excitation energies (λmax), oscillator strengths |
| Internal Conversion / Relaxation | Non-radiative transition from a higher to a lower excited state (e.g., Sn → S1). | TDDFT, Geometry Optimization | Excited state geometries, potential energy surfaces |
| LE → TICT Relaxation | Geometric twisting in the S1 state to form the TICT state. | TDDFT, Potential Energy Scans | Energy barrier for twisting, relative stabilities of LE and TICT states |
| Fluorescence | Radiative decay from the S1 (LE or TICT state) to the ground state (S0). | TDDFT | Emission energies, radiative lifetimes |
Applications of 3 Ethynyl N,n Dimethylaniline in Advanced Materials
Organic Electronics and Optoelectronics
In the field of organic electronics and optoelectronics, 3-ethynyl-N,N-dimethylaniline serves as a crucial precursor for the synthesis of functional organic materials. Its electron-rich nature and the presence of the reactive ethynyl (B1212043) group allow for its incorporation into various device structures, contributing to their enhanced performance.
Building Blocks for Conjugated Polymers and Oligomers
The ethynyl group in this compound provides a reactive site for polymerization reactions, making it a suitable monomer for the synthesis of conjugated polymers and oligomers. These materials are characterized by alternating single and multiple bonds, which facilitate the delocalization of π-electrons along the polymer backbone, leading to desirable electronic and optical properties.
Transition metal-catalyzed cross-coupling reactions, such as Sonogashira and Heck coupling, are commonly employed to polymerize ethynyl-containing monomers. researchgate.net The N,N-dimethylaniline moiety acts as a strong electron-donating group, which can influence the electronic band structure of the resulting polymer, affecting its conductivity and optical absorption characteristics. The incorporation of this donor unit can lead to polymers with lower oxidation potentials and higher Highest Occupied Molecular Orbital (HOMO) energy levels.
While direct polymerization of this compound is not extensively documented in the reviewed literature, the synthesis of conjugated polymers from similar functionalized monomers is a well-established strategy. For instance, the polymerization of monomers containing electron-donating groups and reactive terminal alkynes is a common approach to create materials for various electronic applications. msstate.edu
Application in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
The electron-donating properties of the N,N-dimethylaniline unit make it a candidate for use in the active layers of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In OLEDs, materials with strong electron-donating character can function as hole-transporting or emissive materials. The incorporation of such units can facilitate the injection and transport of holes from the anode, leading to more efficient electron-hole recombination and light emission. msstate.edu
Dye-Sensitized Solar Cells (DSSCs) as Sensitizers
In dye-sensitized solar cells (DSSCs), organic dyes are responsible for light absorption and subsequent electron injection into a wide-bandgap semiconductor, typically titanium dioxide (TiO2). The efficiency of a DSSC is heavily reliant on the photophysical and electrochemical properties of the sensitizing dye. An ideal dye should possess strong absorption in the visible region, a suitable HOMO energy level for efficient regeneration by the electrolyte, and a Lowest Unoccupied Molecular Orbital (LUMO) energy level that is higher than the conduction band of the semiconductor for effective electron injection.
The structure of this compound, with its strong electron-donating group, makes it an excellent candidate for the donor component in a D-π-A (Donor-π-bridge-Acceptor) dye. The ethynyl group can serve as part of the π-conjugated bridge that connects the donor to an acceptor and an anchoring group (like cyanoacrylic acid) for attachment to the TiO2 surface. Research on similar structures, such as 3-ethynylaryl coumarin-based dyes, has demonstrated that the inclusion of an ethynyl linker leads to a red-shift in the absorption spectra, which is beneficial for harvesting more of the solar spectrum. nih.govresearchgate.net
The photovoltaic performance of DSSCs is critically dependent on the dye's molecular structure. The table below, based on data from similar ethynyl-containing dyes, illustrates how variations in the donor and π-bridge can impact key DSSC parameters.
| Dye Structure Analogue | Jsc (mA·cm⁻²) | Voc (mV) | Fill Factor (ff) | Power Conversion Efficiency (η, %) |
| Dye with Thieno[3,2-b]thiophene unit | 9.28 | 367 | - | 2.00 |
| Dye with 5,7-dimethoxy unit | 10.19 | - | - | - |
This table presents data for analogous compounds to illustrate the impact of molecular structure on DSSC performance, as direct data for this compound-based dyes was not available in the provided search results. nih.govresearchgate.net
Role as Electron Donors in Push-Pull Systems for Enhanced Performance
The N,N-dimethylaniline group is a well-known and potent electron donor used in the design of "push-pull" molecules. In these systems, an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is a key process in many optoelectronic applications. rsc.org
In the context of DSSCs, the N,N-dimethylaniline moiety would serve as the electron donor, "pushing" electron density through the ethynyl-containing π-bridge to the acceptor and anchoring group upon light absorption. This efficient charge separation is crucial for high-performance solar cells. The strength of the donor group has a significant impact on the electronic properties of the dye, including its absorption spectrum and energy levels. A stronger donor generally leads to a red-shifted absorption and a higher HOMO level. rsc.org This can improve the light-harvesting efficiency and the driving force for dye regeneration.
Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for applications in optical communications, data storage, and optical computing. The design of organic NLO materials often focuses on creating molecules with large hyperpolarizabilities.
Design and Synthesis of Chromophores with Tunable NLO Properties
The "push-pull" molecular design that is beneficial for DSSCs is also a cornerstone in the development of second-order NLO chromophores. These molecules typically consist of a donor-π-acceptor (D-π-A) structure. The N,N-dimethylaniline group is a classic strong donor used in NLO chromophores. The ethynyl group can be part of the π-conjugated bridge, which plays a critical role in mediating the charge transfer from the donor to the acceptor. researchgate.net
The synthesis of such chromophores often involves coupling the donor-ethynyl fragment with an acceptor-containing molecule. The versatility of the ethynyl group allows for the construction of a wide variety of NLO chromophores with different π-systems and acceptor groups, enabling the fine-tuning of their NLO properties. The strength of the donor and acceptor groups, as well as the length and nature of the conjugated bridge, all influence the first hyperpolarizability (β), which is a measure of the second-order NLO response. Theoretical studies on substituted anilines and N,N-dimethylanilines have shown that modifications to the donor and acceptor strengths, as well as the conjugation length, can significantly impact the calculated NLO properties.
Second Harmonic Generation (SHG) Properties and First Hyperpolarisabilities
The nonlinear optical (NLO) properties of organic molecules, particularly their ability to generate second harmonics, are of significant interest for applications in optoelectronics and photonics. Second Harmonic Generation (SHG) is a third-order process in which two photons with the same frequency are combined to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength. This phenomenon is governed by the first hyperpolarisability (β) of the molecule, a tensor quantity that describes the second-order NLO response at the molecular level.
For molecules based on the N,N-dimethylaniline framework, theoretical studies have shown that the magnitude of the first hyperpolarisability is strongly influenced by the molecular structure. The N,N-dimethylamino group acts as a potent electron donor. When connected to an electron-acceptor group through a π-conjugated system, it facilitates intramolecular charge transfer (ICT), which is a key requirement for a large NLO response. In this compound, the ethynyl group extends the π-conjugation length.
Studies on substituted N,N-dimethylanilines reveal that several factors can be tuned to enhance the first hyperpolarisability. bohrium.com These include the strength of the donor and acceptor groups, the nature of additional substituents on the aromatic ring, and the length of the π-conjugated bridge. bohrium.com For instance, increasing the donor strength from an amino (-NH₂) to a dimethylamino (-N(CH₃)₂) group leads to a significant increase in the calculated first hyperpolarisability. bohrium.com Similarly, incorporating strong electron-accepting groups, such as a nitro group (-NO₂), further enhances this property. bohrium.com The strategic placement of other substituents, like a methoxy (B1213986) group, can also contribute to a higher NLO response. bohrium.com
Two-Photon Absorption (TPA) Cross-Sections and Mechanisms
Two-Photon Absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons to transition to an excited electronic state. wikipedia.org This process is proportional to the square of the incident light intensity, making it a third-order nonlinear effect. wikipedia.org The efficiency of this process is quantified by the TPA cross-section (σ₂ or δ), typically measured in Göppert-Mayer units (GM).
The TPA mechanism in donor-π-acceptor molecules, including derivatives of N,N-dimethylaniline, is often driven by intramolecular charge transfer. researchgate.netnih.gov The process can be conceptualized as a two-step transition involving local excitations and charge transfer excitations. mdpi.com The presence of a strong electron-donating group, such as the N,N-dimethylaniline moiety, facilitates this charge transfer from the donor end of the molecule to the acceptor end upon excitation, which can significantly enhance TPA properties. researchgate.netnih.gov
Research on complex molecules incorporating the 4-ethynyl-N,N-dimethylaniline unit has demonstrated its effectiveness in promoting TPA. researchgate.net In one study, an aza-BODIPY compound featuring this moiety exhibited a maximum TPA cross-section of 126 GM at a wavelength of 1310 nm. researchgate.net The enhancement of TPA properties was directly linked to the charge transfer from the electron-donating ethynyl-N,N-dimethylaniline part to the aza-BODIPY core. researchgate.net Further studies on other molecular systems have shown that the inclusion of a dimethylamine (B145610) group can increase the TPA cross-section of a molecule by more than 100% compared to analogues without this group. nih.gov
| Compound Structure | TPA Cross-Section (δ) in GM | Wavelength (nm) | Reference |
|---|---|---|---|
| Aza-BODIPY with triphenylamine (B166846) and 4-ethynyl-N,N-dimethylaniline | 126 | 1310 | researchgate.net |
| Aza-BODIPY with triphenylamine | 472 | 800 | researchgate.net |
| Acetamide-Chalcone with Dimethylamine group | >40 | ~840 | nih.gov |
Influence of Molecular Architecture and Substituents on NLO Response
The N,N-dimethylaniline moiety is a classic example of a strong electron donor used in NLO materials. bohrium.com The NLO properties of molecules containing this unit can be systematically tuned by modifying other parts of the structure.
Substituent Effects: The nature of the substituents on the aromatic ring has a critical impact. Attaching electron-withdrawing groups (acceptors) to the aniline (B41778) ring, especially at the para-position relative to the donor group, enhances the ICT and consequently increases the NLO response. acs.orgresearchgate.net Theoretical studies show that electron-acceptor groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), reducing the energy gap for optical transitions. acs.org The strength of the acceptor group is also crucial; for example, a nitro group (-NO₂) generally induces a stronger NLO effect than a cyano (-CN) or an aldehyde (-CHO) group. bohrium.com
| Donor Group | Acceptor Group (at 4-position) | Additional Substituent (at 2-position) | Effect on First Hyperpolarisability (β) | Reference |
|---|---|---|---|---|
| -N(CH₃)₂ | -NO₂ | -OCH₃ | Increases β | bohrium.com |
| -NH₂ | -NO₂ | -H | Lower β compared to -N(CH₃)₂ | bohrium.com |
| -N(CH₃)₂ | -CN | -H | Lower β compared to -NO₂ | bohrium.com |
| -N(CH₃)₂ | -CHO | -H | Lower β compared to -NO₂ | bohrium.com |
Chemical Sensors and Probes
Design Principles for Chemical Sensing based on Optical or Electrochemical Transduction
Chemical sensors operate by converting a chemical interaction with an analyte into a measurable analytical signal. The design of these sensors relies on two key components: a recognition element that selectively interacts with the target analyte and a transducer that converts this interaction into an optical or electrochemical signal.
Optical Transduction: This method relies on changes in the optical properties of the sensor molecule upon binding to an analyte. mdpi.com Design principles often involve monitoring changes in absorbance, reflectance, fluorescence, or color (colorimetry). mdpi.com For instance, a sensor molecule can be designed such that its interaction with a metal ion or another analyte alters its intramolecular charge transfer characteristics. This perturbation of the electronic structure leads to a shift in the absorption or emission spectrum, which can be detected visually or with a spectrometer. mdpi.com The N,N-dimethylaniline group, with its strong electron-donating nature, can serve as a crucial part of the signaling unit in such fluorescent or colorimetric probes.
Electrochemical Transduction: This approach measures changes in the electrochemical properties of a sensor-modified electrode. scispace.comresearchgate.net The key principle is that the binding of an analyte to the recognition sites on the electrode surface alters parameters such as current, potential, or impedance. researchgate.net For sensors based on aniline derivatives, this often involves the use of conductive polymers like polyaniline. researchgate.net The redox state of the polymer film can be quantitatively related to the concentration of an analyte, providing a basis for detection. researchgate.net Combining optical and electrochemical methods into a single platform can enhance sensor response and sensitivity. researchgate.net
Development of Fluorescent and Colorimetric Chemosensors
Fluorescent and colorimetric chemosensors are powerful tools for the detection of various analytes due to their simplicity, high sensitivity, and the ability, in many cases, to provide a "naked-eye" response. scielo.org.mx The development of these sensors involves designing a molecule that exhibits a significant and selective change in its color or fluorescence upon interaction with a specific target.
The N,N-dimethylaniline moiety can be a valuable building block in the synthesis of such sensors. As a potent electron donor, it can be integrated into a D-π-A molecular framework to create a system sensitive to external stimuli. The sensing mechanism often relies on the modulation of processes like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or Förster resonance energy transfer (FRET).
For example, a sensor molecule incorporating an N,N-dimethylaniline unit and a specific ion-binding site (a receptor) can be designed. In the absence of the target ion, the molecule may exhibit a certain color or fluorescence. Upon binding of the ion to the receptor, the electronic properties of the molecule are perturbed. This can alter the ICT pathway, leading to a noticeable shift in the absorption spectrum (a colorimetric response) or a change in the fluorescence intensity or wavelength (a fluorometric response). mdpi.com While specific sensors based on this compound are not extensively documented, related triphenylamine-containing sensors have been shown to detect metal cations like Cu²⁺ and Fe³⁺ through a distinct color change. mdpi.com The design principles are transferable, leveraging the electron-donating amine to signal a binding event. semanticscholar.org
Electropolymerized Films for Electrochemical Sensing Platforms
Electropolymerization is a versatile technique used to deposit a thin, uniform polymer film directly onto an electrode surface. This method allows for precise control over the film's thickness and morphology, making it ideal for fabricating electrochemical sensing platforms. Monomers with polymerizable groups, such as the ethynyl group in this compound, are suitable candidates for this process.
When this compound is electropolymerized, it can form a conductive polymer film, poly(this compound), on the electrode. This film can serve as the core of a sensing platform in several ways:
Direct Sensing: The polymer film itself can be electroactive, and its redox properties (e.g., oxidation/reduction potential) may be sensitive to the surrounding chemical environment. Changes in pH or the presence of certain analytes can interact with the polymer backbone, causing a measurable change in its cyclic voltammogram or other electrochemical signals. researchgate.net
Ion-Exchange Properties: Films made from N,N-dimethylaniline have been shown to possess ion-exchange capabilities. osti.gov A positively charged polymer backbone can strongly bind and preconcentrate multiply charged anions at the electrode surface, enhancing the sensitivity of their detection. osti.gov
Imprinted Polymers: The film can be created using molecular imprinting, where the polymerization is carried out in the presence of the target analyte (template). analchemres.orgmdpi.com After polymerization, the template is removed, leaving behind specific recognition cavities within the polymer matrix that are complementary in size, shape, and functionality to the analyte, leading to a highly selective sensor. mdpi.com
These polymer-modified electrodes form the basis for sensitive and selective electrochemical sensors for a wide range of targets, from metal ions to organic molecules. researchgate.netanalchemres.org
Polymer Chemistry and Advanced Polymeric Materials
The presence of a polymerizable ethynyl group and an electronically active N,N-dimethylaniline moiety makes this compound a promising building block for advanced polymeric materials. Its incorporation into polymer chains can impart a range of desirable characteristics, from high thermal stability to electrical conductivity.
This compound can serve as a key monomer in the synthesis of specialty polymers designed for high-performance applications. The ethynyl group allows for polymerization through various mechanisms, including addition polymerization and coupling reactions. The resulting polymers are expected to exhibit enhanced thermal and chemical resistance due to the rigid aromatic backbone and the potential for cross-linking through the ethynyl groups.
The polymerization of ethynyl-containing monomers often leads to highly conjugated polymer backbones. This conjugation contributes to the thermal stability of the material by delocalizing electronic charge and strengthening the polymeric structure. Furthermore, the aromatic nature of the aniline ring provides inherent chemical resistance. The N,N-dimethylamino group can also influence the polymer's properties, potentially enhancing its solubility in organic solvents and its adhesion to various substrates. While specific data for poly(this compound) is not extensively documented, the properties of related polyaniline and poly(ethynyl) systems suggest a high potential for thermal and chemical robustness.
Table 1: Expected Properties of Polymers Derived from this compound
| Property | Expected Characteristic | Rationale |
| Thermal Stability | High | Rigid aromatic backbone and potential for cross-linking via ethynyl groups. |
| Chemical Resistance | Good | Inherent stability of the aromatic aniline structure. |
| Solubility | Moderate in organic solvents | Presence of the N,N-dimethylamino group can enhance solubility. |
| Processability | Potentially good | Enhanced solubility may lead to better processability for film and coating applications. |
Electropolymerization is a versatile technique for creating thin, uniform polymer films directly on an electrode surface. Aniline and its derivatives are well-known to undergo electropolymerization to form conductive polyaniline (PANI) films. The presence of the ethynyl group in this compound introduces an additional reactive site, which could lead to novel polymerization pathways and polymer structures.
The electropolymerization of aniline typically proceeds through the formation of radical cations, which then couple to form polymer chains. researchgate.netnih.gov The N,N-dimethylamino group influences the electronic properties of the aniline ring, which in turn affects the oxidation potential and the polymerization process. The ethynyl group can also participate in the polymerization, potentially leading to a cross-linked or branched polymer network with unique electrochemical and physical properties. The resulting polymer films could find applications in sensors, electrochromic devices, and as corrosion-resistant coatings. Research on aniline-ethynyl metalloporphyrins has demonstrated that electropolymerization can occur without significantly altering the redox and spectral properties of the monomer units, suggesting that the core functionalities can be preserved in the polymer film. rsc.org
Polyaniline is one of the most studied conducting polymers due to its good environmental stability and tunable conductivity. vu.lt The incorporation of this compound into a polymer backbone is expected to yield a conductive material. The conjugated π-system, extending from the aniline ring through the ethynyl group, provides a pathway for charge transport. The electrical conductivity of such polymers can be further tuned by doping with acids or oxidizing agents, which introduces charge carriers into the polymer chain.
The characterization of these conductive polymers would involve a suite of techniques to probe their structure and properties. Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy would be used to confirm the polymer structure. UV-visible spectroscopy can provide information about the electronic transitions and the extent of conjugation. The electrical conductivity is typically measured using a four-probe method. The morphology of the polymer films can be investigated using scanning electron microscopy (SEM) and atomic force microscopy (AFM). For related copolymers of aniline, it has been observed that increasing the content of N-substituted aniline can decrease conductivity. researchgate.net
Table 2: Characterization Techniques for Conductive Polymers from this compound
| Technique | Information Obtained |
| FTIR Spectroscopy | Identification of functional groups and confirmation of polymerization. |
| NMR Spectroscopy | Detailed structural analysis of the polymer backbone and side groups. |
| UV-Visible Spectroscopy | Information on electronic transitions and conjugation length. |
| Four-Probe Method | Measurement of electrical conductivity. |
| Cyclic Voltammetry | Electrochemical behavior, redox properties, and stability. |
| SEM/AFM | Surface morphology and topography of polymer films. |
Crystal Engineering and Solid-State Chemistry
The specific arrangement of molecules in a crystalline solid dictates its physical and chemical properties. Crystal engineering aims to design and synthesize crystalline materials with desired structures and functions by controlling intermolecular interactions. The molecular structure of this compound, with its potential for various non-covalent interactions, makes it an interesting candidate for crystal engineering studies.
The this compound molecule possesses several functional groups capable of participating in a variety of intermolecular interactions, including hydrogen bonds, π-π stacking, and C-H···π interactions. The terminal hydrogen of the ethynyl group can act as a weak hydrogen bond donor, while the nitrogen atom of the dimethylamino group can act as a hydrogen bond acceptor. The aromatic ring is capable of engaging in π-π stacking and C-H···π interactions.
By carefully selecting co-formers (other molecules to co-crystallize with), it is possible to design crystalline materials where these interactions are systematically utilized to build specific supramolecular architectures. For instance, co-crystallization with molecules containing strong hydrogen bond donors could lead to the formation of hydrogen-bonded networks. Similarly, co-crystallization with other aromatic molecules could promote π-π stacking, leading to layered structures with potentially interesting electronic properties. A study on 4-Ethynyl-N,N-diphenylaniline revealed that C-H···π interactions play a crucial role in forming its three-dimensional crystal structure. researchgate.net
Table 3: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Participating Groups | Potential Supramolecular Motifs |
| Hydrogen Bonding | Ethynyl C-H (donor), Dimethylamino N (acceptor) | Chains, layers, or 3D networks with suitable co-formers. |
| π-π Stacking | Aniline aromatic ring | Stacked columnar or layered structures. |
| C-H···π Interactions | Methyl C-H or aromatic C-H with the π-system of the aniline ring | Formation of extended networks. |
Single-crystal-to-single-crystal (SCSC) transformations are solid-state reactions where the crystallinity of the material is maintained throughout the reaction. These transformations are of great interest as they allow for the direct observation of reaction pathways in the solid state and can lead to the formation of new crystalline materials that are inaccessible through conventional solution-based methods.
The presence of the reactive ethynyl group in this compound makes it a potential candidate for SCSC transformations. For example, upon exposure to heat or UV radiation, the ethynyl groups in a suitably packed crystal could undergo a topochemical polymerization, leading to the formation of a crystalline polymer. The feasibility of such a transformation is highly dependent on the packing of the molecules in the crystal lattice, as the reacting groups must be in close proximity and in the correct orientation for the reaction to occur. While solid-state transformations are often limited by the restricted molecular movement within a crystal lattice, the study of such phenomena provides valuable insights into reaction mechanisms and the rational design of functional crystalline materials. researchgate.net
Electrochemical Properties and Redox Behavior
Cyclic Voltammetry for Oxidation and Reduction Potentials
Cyclic voltammetry (CV) is a fundamental technique for probing the oxidation and reduction potentials of a molecule. For aniline (B41778) and its derivatives, oxidation typically involves the removal of an electron from the nitrogen atom, forming a radical cation. The stability of this radical cation and the potential at which its formation occurs are highly sensitive to the nature and position of substituents on the aromatic ring.
The N,N-dimethylamino group is a strong electron-donating group, which increases the electron density on the aniline ring and particularly at the nitrogen atom. This enhanced electron density facilitates oxidation, leading to a lower oxidation potential compared to unsubstituted aniline. Conversely, the ethynyl (B1212043) group is generally considered to be an electron-withdrawing group, which would be expected to make oxidation more difficult, thus shifting the oxidation potential to more positive values.
In the case of 3-Ethynyl-N,N-dimethylaniline, the ethynyl group is at the meta position relative to the amino group. This positioning means its electron-withdrawing effect on the nitrogen atom is less pronounced than if it were in the para position. Therefore, the oxidation potential of this compound is expected to be primarily influenced by the potent electron-donating N,N-dimethylamino group, but slightly shifted to a more positive potential compared to N,N-dimethylaniline itself.
While direct CV data for this compound is scarce, a comparative analysis with related compounds can provide valuable insights. The following table presents representative cyclic voltammetry data for N,N-dimethylaniline to serve as a baseline for understanding the potential redox behavior of its 3-ethynyl derivative.
| Compound | Oxidation Potential (Epa) [V vs. ref] | Solvent/Electrolyte | Reference Electrode | Notes |
|---|---|---|---|---|
| N,N-dimethylaniline | ~0.76 | Acetonitrile / 0.1 M TBAPF6 | SCE | Irreversible peak, indicating an unstable radical cation that undergoes subsequent reactions. |
It is important to note that the reduction of the aniline moiety itself is generally not observed within the typical solvent window. The reduction processes, if any, would likely be associated with the ethynyl group at very negative potentials.
Investigation of Anodic Polymerization Processes
Aniline and many of its derivatives are known to undergo electropolymerization upon anodic oxidation, leading to the formation of conducting polymer films, most notably polyaniline. The mechanism of this polymerization typically involves the initial formation of a radical cation, which then couples with another monomer or radical cation.
The anodic polymerization of N,N-dimethylaniline has been studied, and it is known to form polymer films, although the properties of these films can differ from those of polyaniline due to the presence of the methyl groups on the nitrogen, which prevents the typical head-to-tail coupling seen with aniline. The polymerization of N,N-dialkylaniline derivatives can lead to the formation of "ionene polymers" which possess quaternary ammonium (B1175870) sites within the polymer backbone.
The presence of the ethynyl group in this compound introduces an additional reactive site for polymerization. The ethynyl group itself can undergo polymerization through various mechanisms, including electrochemical initiation. Therefore, the anodic polymerization of this compound could potentially proceed through two main pathways:
Polymerization involving the aniline ring and nitrogen atom: Similar to other N,N-dimethylaniline derivatives, the initial oxidation would form a radical cation on the nitrogen. This could lead to coupling reactions, likely at the para position to the amino group, forming a polymer chain.
Polymerization involving the ethynyl group: The ethynyl group can also be electropolymerized, potentially leading to a different polymer structure, possibly with a polyacetylene-type backbone.
It is also conceivable that a more complex polymer structure could be formed, involving both the aniline ring and the ethynyl group, leading to a cross-linked or branched polymer network. The specific conditions of the electropolymerization, such as the solvent, electrolyte, and electrode potential, would play a crucial role in determining the dominant polymerization pathway and the resulting polymer's properties.
Characterization of Redox-Active Metal Complexes Incorporating this compound
The ethynyl and dimethylamino functionalities of this compound make it an interesting ligand for the formation of redox-active metal complexes. The nitrogen atom of the dimethylamino group can act as a Lewis base, coordinating to a metal center. More significantly, the terminal ethynyl group can readily coordinate to a variety of transition metals, forming stable metal-acetylide complexes.
When incorporated as a ligand, the this compound moiety can actively participate in the redox chemistry of the resulting metal complex. The N,N-dimethylaniline portion of the ligand is redox-active and can be oxidized. This ligand-centered redox activity can be coupled with the redox processes of the metal center, leading to complexes with multiple, and often reversible, redox states.
The electronic communication between the N,N-dimethylaniline unit and the metal center through the ethynyl bridge is a key feature of such complexes. The ethynyl group acts as a rigid and electronically conductive spacer, allowing for efficient charge transfer between the ligand and the metal. This can have a profound impact on the electrochemical and photophysical properties of the complex.
For example, in a metal complex where this compound is a ligand, the following redox processes could be anticipated:
Metal-centered redox events: The metal ion itself can undergo oxidation or reduction, depending on its nature and coordination environment.
Ligand-centered redox events: The N,N-dimethylaniline moiety can be oxidized to its radical cation and potentially to a dication.
The relative potentials of these metal- and ligand-centered redox events can be tuned by modifying the metal, the other ligands in the coordination sphere, and the substituents on the aniline ring. This tunability is highly desirable for the design of molecular materials with specific electronic properties, such as molecular wires, switches, and sensors.
Influence of Molecular Structure on Electrochemical Properties
The electrochemical properties of this compound are a direct consequence of its molecular structure. The key structural features and their influence are summarized below:
N,N-Dimethylamino Group: This is a strong σ- and π-electron-donating group. Its primary effect is to increase the electron density on the aromatic ring and the nitrogen atom. This significantly lowers the oxidation potential of the molecule compared to aniline, making it easier to form the corresponding radical cation.
Positional Isomerism (meta-substitution): The placement of the ethynyl group at the meta-position with respect to the N,N-dimethylamino group is crucial. In this position, the strong resonance (π-donating) effect of the amino group is not in direct conjugation with the π-system of the ethynyl group. The primary electronic interaction between the two substituents is through the σ-framework of the benzene (B151609) ring (inductive effect). This meta-arrangement results in a less pronounced electronic perturbation compared to ortho or para substitution. Consequently, the oxidation potential of this compound is expected to be closer to that of N,N-dimethylaniline than its para-substituted counterpart, 4-Ethynyl-N,N-dimethylaniline. In the para isomer, the direct conjugation would lead to a more significant delocalization of the radical cation, potentially stabilizing it and affecting the oxidation potential more substantially.
The interplay of these electronic effects determines the energy of the highest occupied molecular orbital (HOMO), which is directly related to the ease of oxidation. The strong donating effect of the dimethylamino group raises the HOMO energy, while the withdrawing effect of the ethynyl group lowers it. The net result for the 3-substituted isomer is a molecule that is readily oxidizable, but at a slightly higher potential than N,N-dimethylaniline.
Concluding Remarks and Future Research Directions
Summary of Key Academic Discoveries and Contributions
Initial academic exploration of 3-Ethynyl-N,N-dimethylaniline has primarily centered on its utility as a versatile building block in organic synthesis. Researchers have successfully utilized this compound in the preparation of more complex molecular architectures, such as epoxide derivatives. These syntheses highlight the compound's value in creating diverse chemical scaffolds for further investigation. The presence of the ethynyl (B1212043) group allows for its participation in a variety of coupling reactions, while the dimethylamino group influences the electronic properties of the molecule, making it a valuable component in the design of functional organic materials.
Emerging Research Opportunities in Ethynyl-Aniline Chemistry
The field of ethynyl-aniline chemistry, with this compound as a key player, is ripe with emerging research opportunities. The meta-substitution pattern, in particular, offers a unique electronic and steric environment compared to its ortho and para isomers, which could lead to novel material properties. Future investigations are likely to focus on several key areas:
Polymer Chemistry: The development of novel conjugated polymers incorporating the this compound unit is a significant area of interest. These polymers could exhibit unique photophysical and electronic properties suitable for applications in organic electronics.
Medicinal Chemistry: The structural motif of this compound could serve as a scaffold for the synthesis of new pharmaceutical compounds. The introduction of the ethynyl group provides a handle for further functionalization, allowing for the creation of a library of compounds for biological screening.
Supramolecular Chemistry: The ability of the ethynyl group to participate in non-covalent interactions, such as hydrogen bonding and π-stacking, makes it an attractive component for the design of self-assembling systems and functional supramolecular architectures.
Potential for Novel Applications in Functional Materials and Devices
The inherent properties of this compound suggest its potential for incorporation into a variety of advanced functional materials and devices. The electron-donating nature of the dimethylamino group, in conjunction with the π-system of the benzene (B151609) ring and the ethynyl group, can give rise to interesting optical and electronic properties.
Interactive Table: Potential Applications of this compound Derivatives
| Application Area | Potential Role of this compound | Desired Properties |
| Organic Light-Emitting Diodes (OLEDs) | As a building block for host or emissive materials. | High triplet energy, good charge transport, and thermal stability. |
| Organic Photovoltaics (OPVs) | As a component in donor or acceptor materials. | Broad absorption spectra, suitable energy levels, and good film-forming properties. |
| Chemical Sensors | As a functional monomer for chemosensitive polymers. | High sensitivity and selectivity towards specific analytes. |
| Non-Linear Optics (NLO) | As a chromophore in NLO materials. | Large hyperpolarizability and good optical transparency. |
Detailed research findings in these areas are still emerging, but the fundamental structure of this compound provides a strong foundation for the development of next-generation organic electronic and photonic devices.
Challenges and Outlook for Advanced Synthetic and Characterization Methodologies
Despite its potential, the widespread utilization of this compound is not without its challenges. A key hurdle lies in the regioselective synthesis of the meta-substituted isomer. Traditional electrophilic aromatic substitution reactions on N,N-dimethylaniline favor ortho and para substitution, making the synthesis of the pure meta isomer a non-trivial task. The development of novel catalytic systems and synthetic routes that offer high selectivity for the meta position is a critical area for future research.
Furthermore, as more complex materials based on this compound are developed, the need for advanced characterization techniques becomes paramount. A combination of spectroscopic methods (NMR, UV-Vis, Fluorescence), crystallographic analysis, and computational modeling will be essential to fully understand the structure-property relationships of these new materials. Overcoming these synthetic and characterization challenges will be crucial to unlocking the full potential of this compound in the development of innovative technologies. The outlook for this compound is promising, with continued research expected to yield significant advancements in materials science and organic synthesis.
Q & A
Basic: What are the common synthetic routes for preparing 3-Ethynyl-N,N-dimethylaniline, and what purification methods ensure high yield and purity?
Answer:
this compound is synthesized via a Friedel-Crafts alkylation or acetylene functionalization. A representative method involves reacting N,N-dimethylaniline with a trimethylsilyl-protected ethynyl reagent under palladium catalysis, followed by deprotection using tetrabutylammonium fluoride (TBAF). For example, trimethylsilyl-protected intermediates (e.g., N,N-dimethyl-3-((trimethylsilyl)ethynyl)aniline) are deprotected to yield the ethynyl derivative . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization. Confirmation of purity is achieved via GC-MS and NMR spectroscopy, with characteristic alkyne signals at ~75–85 ppm (carbon) and ~2.1 ppm (proton) for the ethynyl group .
Basic: How does the ethynyl group influence the electronic properties of N,N-dimethylaniline, and what spectroscopic techniques confirm its structural integrity?
Answer:
The ethynyl group acts as a strong electron-withdrawing moiety due to its sp-hybridized carbon, reducing electron density on the aromatic ring. This contrasts with electron-donating groups like methyl or methoxy. Key spectroscopic techniques include:
- NMR : Ethynyl protons appear as a singlet at ~2.1 ppm.
- NMR : The ethynyl carbons resonate at ~75–85 ppm (sp carbons) and ~95 ppm (aromatic C-3 position).
- IR Spectroscopy : A sharp C≡C stretch at ~2100–2260 cm.
Comparative studies with analogs (e.g., 3-Fluoro-N,N-dimethylaniline) highlight electronic differences using Hammett parameters .
Advanced: What challenges arise in achieving regioselectivity during electrophilic substitution reactions of this compound, and how can reaction conditions be optimized?
Answer:
The ethynyl group directs electrophiles to the meta/para positions via resonance withdrawal, but steric hindrance from the dimethylamino group complicates regioselectivity. For nitration, concentrated HNO/HSO favors meta-substitution (e.g., 3-nitro derivatives), whereas milder conditions may yield para products. Optimization strategies include:
- Temperature control : Lower temperatures (0–5°C) reduce side reactions.
- Catalyst modulation : Lewis acids like FeCl enhance para selectivity.
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states. Conflicting results in regioselectivity (e.g., ortho vs. meta in iodination) require GC-MS and NMR analysis to resolve .
Advanced: How can computational modeling predict the reactivity of this compound in complex reactions, and what parameters are critical?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways by analyzing:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict nucleophilic/electrophilic sites.
- Charge distribution : Natural Bond Orbital (NBO) analysis quantifies electron withdrawal by the ethynyl group.
- Transition-state energetics : Activation energies for competing pathways (e.g., meta vs. para substitution) guide condition optimization. Validation via kinetic studies (e.g., Arrhenius plots) and isotopic labeling () is critical .
Advanced: What contradictory findings exist in the literature regarding the reaction pathways of this compound, and how can experimental design resolve these?
Answer:
Discrepancies arise in:
- Metallation regioselectivity : Sodium-mediated zincation yields meta products (~60%) under reflux, while room-temperature reactions favor ortho. Contradictory reports stem from competing reaction paths (e.g., base regeneration).
- Nitroso vs. diazonium formation : NaNO/HCl may yield para-nitroso or diazonium derivatives depending on stoichiometry.
Resolution requires: - In situ monitoring : NMR kinetics track intermediate formation.
- Isotopic tracing : -labeled reagents clarify nitration mechanisms.
- Cross-validation : GC-MS and HPLC-MS identify byproducts .
Basic: What safety and handling protocols are recommended for this compound in laboratory settings?
Answer:
- Ventilation : Use fume hoods due to volatility and potential respiratory irritation.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Storage : Inert atmosphere (argon) at 2–8°C to prevent alkyne polymerization.
- Spill management : Absorb with vermiculite and neutralize with 10% acetic acid. Toxicity data (e.g., LD) for related anilines suggest moderate acute toxicity; mutagenicity assays (Ames test) are advised .
Advanced: How does this compound compare to halogenated analogs (e.g., 3-Fluoro or 3-Chloro derivatives) in photophysical applications?
Answer:
The ethynyl group enhances conjugation length, red-shifting absorption/emission spectra compared to halogenated analogs. For instance:
- UV-Vis : ~290 nm (ethynyl) vs. ~270 nm (fluoro).
- Fluorescence : Quantum yields decrease due to non-radiative decay from alkyne vibrations.
Applications in twisted π-conjugated macrocycles (via Friedel-Crafts) show promise for organic electronics, with ethynyl derivatives exhibiting higher charge mobility (up to 0.12 cm/V·s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
